

phase transition of rubidium hydrogen carbonate at low temperatures

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An In-Depth Technical Guide to the Low-Temperature Phase Transition of **Rubidium Hydrogen Carbonate**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rubidium hydrogen carbonate (RbHCO₃) undergoes a well-documented order-disorder phase transition at low temperatures.[1][2][3][4] This transition is characterized by a change in the crystallographic symmetry from a disordered monoclinic high-temperature phase to an ordered triclinic low-temperature phase, driven by the ordering of hydrogen atoms within the crystal lattice.[1][2][3][4] This guide provides a comprehensive overview of this phase transition, summarizing the key structural data, detailing the experimental protocols used for its characterization, and presenting visual workflows of the scientific processes involved. Understanding such phase transitions is crucial in the fields of materials science and crystal engineering, with implications for the stability and behavior of crystalline solid-state materials.

The High-Temperature (HT) Phase of RbHCO₃

At ambient temperatures, **rubidium hydrogen carbonate** exists in a monoclinic crystal system.[1] The structure is characterized by pairs of hydrogen carbonate groups, denoted as [HCO₃]₂²⁻, which are linked by strong hydrogen bonds.[1][2][3][4] These pairs are further interconnected by rubidium cations (Rb⁺) to form a three-dimensional network.[1][2][3][4] A key



feature of this high-temperature phase is the dynamic disorder of the hydrogen atoms within the hydrogen bonds.[1][2][3][4]

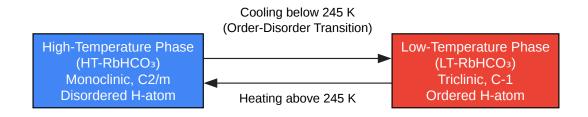
The Low-Temperature (LT) Phase of RbHCO₃

Upon cooling, RbHCO₃ undergoes a phase transition to a triclinic crystal system.[1][5] The primary driver for this transition is the "freezing" of the dynamic disorder of the hydrogen atoms, which become ordered in the low-temperature phase.[1][2][3][4] This ordering of the hydrogen atom results in a reduction of crystal symmetry.[1][2][3][4] The transition from the higher symmetry monoclinic phase to the lower symmetry triclinic phase can lead to the formation of crystal twinning.[1]

The Order-Disorder Phase Transition

The phase transition in **rubidium hydrogen carbonate** is a classic example of an order-disorder transition, occurring at a critical temperature (TC) of 245 K (-28.15 °C).[1][2][4][5][6] This transition is reversible and involves a change in the crystallographic space group from C2/m in the high-temperature phase to C-1 (P-1) in the low-temperature phase.[1][2][3][4] The loss of the C2/m symmetry elements (specifically, the twofold rotation axis and the mirror plane) during the transition to the C-1 space group is a key characteristic.[1][5]





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Phase transition diagram for RbHCO₃.

Quantitative Data Summary

The following tables summarize the key crystallographic data for the high-temperature and low-temperature phases of RbHCO₃.

Table 1: Crystallographic Data for RbHCO₃ Phases

Parameter	High-Temperature (HT) Phase	Low-Temperature (LT) Phase
Transition Temperature (TC)	-	245 K
Crystal System	Monoclinic	Triclinic
Space Group	C2/m	C-1 (P-1)
Hydrogen Atom State	Disordered	Ordered



Data sourced from multiple references.[1][2][3][4][5][6]

Table 2: Coordination Bond Distances for Rb⁺ Cation

Phase	Rb ⁺ Coordination Bond Length Range (Å)
High-Temperature (HT)	2.869(3) – 3.0662(12)
Low-Temperature (LT)	2.865(3) – 3.101(2)

The Rb+ cations are coordinated by eight oxygen atoms in both phases.[1][5]

Experimental Protocols

The characterization of the RbHCO₃ phase transition involves several key analytical techniques.

Single-Crystal X-ray Diffraction (SC-XRD)

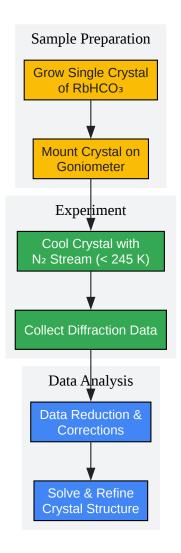
Low-temperature single-crystal X-ray diffraction is the primary method used to determine the precise crystal structures of both the high- and low-temperature phases.

Methodology:

- Crystal Selection: A suitable single crystal of RbHCO₃ is selected and mounted on a goniometer head.
- Cooling: The crystal is cooled to the desired temperature (below 245 K for the LT phase) using a controlled stream of cold nitrogen gas.[7] Rapid cooling can induce twinning, which may require more complex data analysis.[1]
- Data Collection: The diffractometer collects a series of diffraction patterns as the crystal is rotated in the X-ray beam.
- Data Reduction: The collected intensities are corrected for various experimental factors (e.g., Lorentz and polarization effects).



• Structure Solution and Refinement: The corrected data is used to solve the crystal structure and refine the atomic positions and thermal parameters.



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Workflow for low-temperature SC-XRD.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Variable-temperature solid-state NMR has been used to probe the local environment of the carbon and rubidium atoms, providing evidence for the phase transition.[6]



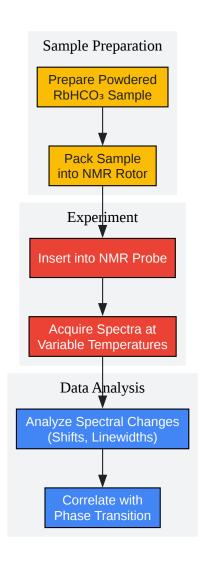




Methodology:

- Sample Preparation: A powdered sample of RbHCO₃ is packed into an NMR rotor.
- Temperature Control: The sample is cooled inside the NMR probe to various temperatures spanning the phase transition point (around 245 K).
- Spectral Acquisition: ¹³C and ⁸⁷Rb NMR spectra are acquired at each temperature.
- Data Analysis: Changes in the NMR chemical shifts, line shapes, and relaxation times as a function of temperature are analyzed to identify the transition and understand the dynamics of the atoms.[6] The comparison with related compounds like KHCO₃ aids in the interpretation.[6]





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Workflow for variable-temperature ssNMR.

Conclusion

The low-temperature phase transition of **rubidium hydrogen carbonate** at 245 K is a well-defined example of an order-disorder phenomenon driven by hydrogen atom ordering.[1][6] The structural transformation from a disordered monoclinic (C2/m) phase to an ordered triclinic (C-1) phase has been thoroughly characterized by single-crystal X-ray diffraction and supported by solid-state NMR studies.[1][5][6] The detailed understanding of this transition, including the precise structural parameters and the methodologies to study them, is



fundamental for the broader field of crystal engineering and the development of solid-state materials where temperature-dependent stability is a critical factor.

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